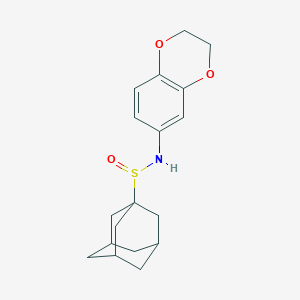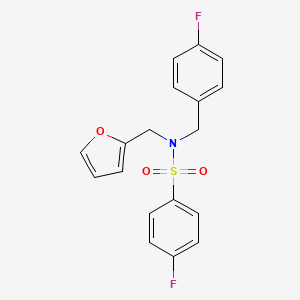
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanesulfinamide
説明
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanesulfinamide, also known as ADS-J1, is a novel small molecule that has gained significant attention in the scientific research community. ADS-J1 is a sulfinamide derivative that was first synthesized in 2008 by a team of researchers at the University of Tokyo. Since then, ADS-J1 has been extensively studied for its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanesulfinamide is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene regulation. HDACs are involved in the removal of acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC activity, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanesulfinamide may promote the expression of genes that are involved in the regulation of cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanesulfinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the formation of amyloid-beta plaques in Alzheimer's disease, and reduce inflammation in animal models of autoimmune diseases. Furthermore, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanesulfinamide has been shown to have a neuroprotective effect in animal models of Parkinson's disease, suggesting that it may have potential therapeutic applications in the treatment of neurodegenerative disorders.
実験室実験の利点と制限
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanesulfinamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Furthermore, it has been extensively studied in vitro and in vivo, making it a well-characterized compound. However, there are also limitations to the use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanesulfinamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and disease model used.
将来の方向性
There are several future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanesulfinamide. One potential area of research is the development of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanesulfinamide analogs with improved potency and selectivity. Another area of research is the investigation of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanesulfinamide in combination with other drugs for the treatment of cancer and neurodegenerative diseases. Furthermore, the development of novel drug delivery systems for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanesulfinamide may enhance its therapeutic efficacy and reduce its side effects. Overall, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanesulfinamide has significant potential for the development of new therapeutics for a variety of diseases, and further research is warranted to fully explore its therapeutic potential.
科学的研究の応用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanesulfinamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have a potent inhibitory effect on the growth of cancer cells in vitro and in vivo. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanesulfinamide has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Furthermore, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-adamantanesulfinamide has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
特性
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)adamantane-1-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c20-23(18-9-12-5-13(10-18)7-14(6-12)11-18)19-15-1-2-16-17(8-15)22-4-3-21-16/h1-2,8,12-14,19H,3-7,9-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHRLDCWEUSXDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NS(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-N-(1-{1-[(methylthio)acetyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B4232430.png)



![2-[1-(3-chlorophenyl)-2,5-dioxo-3-(2-thienylmethyl)-4-imidazolidinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4232448.png)
![4-{[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B4232455.png)
![2-(methylthio)-9-(3-nitrophenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B4232463.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4232468.png)
![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)propanamide](/img/structure/B4232477.png)
![1,1'''-diacetyltrispiro[indole-3,2'-[1,3]dioxane-5',5''-[1,3]dioxane-2'',3'''-indole]-2,2'''(1H,1'''H)-dione](/img/structure/B4232486.png)
![5-(2,4-dichlorophenyl)-N-[4-(4-morpholinylmethyl)phenyl]-2-furamide](/img/structure/B4232499.png)
![2-chloro-5-({[(5-nitro-2-pyridinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4232502.png)
![2-{4-[(benzylamino)methyl]-2-ethoxy-6-iodophenoxy}-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B4232520.png)
![1-({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B4232536.png)